![molecular formula C11H15Cl3N2 B3025361 2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride CAS No. 1177352-12-3](/img/structure/B3025361.png)
2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride
Overview
Description
2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride is a chemical compound with the molecular formula C11H15Cl3N2 and a molecular weight of 281.61 . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 .
Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride consists of a pyrrolidine ring attached to an aniline ring via a methylene bridge. The aniline ring is substituted with two chlorine atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride, such as its melting point, boiling point, and density, are not specified in the available resources .Scientific Research Applications
Corrosion Inhibition
The compound has been studied for its corrosion inhibition properties. Xu et al. (2015) explored the corrosion inhibition performance of a similar pyridine derivative on mild steel in hydrochloric acid. They found it to be a mixed-type inhibitor with efficiency decreasing with temperature rise (Xu et al., 2015).
Polymer Studies
Blinova et al. (2007) conducted a comparative study on polyaniline and polypyrrole, which are related to the compound . Their research focused on the oxidation of aniline and pyrrole, highlighting the similarities in the oxidation processes and the conductive properties of the resulting polymers (Blinova et al., 2007).
Crystal Structure Analysis
Krishnan et al. (2021) investigated the crystal structure of a compound similar to 2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride. They performed Hirshfeld surface analysis to study the intermolecular interactions in the crystal packing (Krishnan et al., 2021).
Spectroscopic Studies
Research by Acosta-Ramírez et al. (2013) on a related aniline derivative involved structural and vibrational analysis using spectroscopy. This study offers insights into the spectroscopic properties of similar compounds (Acosta-Ramírez et al., 2013).
Coordination Chemistry
Nayab et al. (2013) explored a palladium complex involving a similar aniline derivative, demonstrating its coordination chemistry and potential in catalysis (Nayab et al., 2013).
Corrosion Inhibition in Acid Medium
Fernandes et al. (2019) synthesized a similar aniline derivative and tested it as a corrosion inhibitor in an acid medium for mild steel, showing its effectiveness in corrosion protection (Fernandes et al., 2019).
Organic Synthesis
Vargas et al. (2012) reported the microwave-assisted synthesis of derivatives from a reaction involving a similar compound. This provides insight into organic synthesis techniques relevant to such compounds (Vargas et al., 2012).
NLO Applications
Draguta et al. (2015) synthesized adducts involving an aniline derivative for potential nonlinear optical (NLO) applications. This research highlights the applicability of such compounds in advanced materials (Draguta et al., 2015).
Zinc Complex Studies
Wang et al. (2012) conducted theoretical and experimental studies on zinc complexes involving pyridinylimine derivatives. This research is relevant for understanding the complexation behavior of similar aniline derivatives (Wang et al., 2012).
Safety and Hazards
Mechanism of Action
Mode of Action
For instance, they can be involved in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
properties
IUPAC Name |
2,4-dichloro-N-(pyrrolidin-2-ylmethyl)aniline;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2.ClH/c12-8-3-4-11(10(13)6-8)15-7-9-2-1-5-14-9;/h3-4,6,9,14-15H,1-2,5,7H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYCPMPCRSFIFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC2=C(C=C(C=C2)Cl)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.